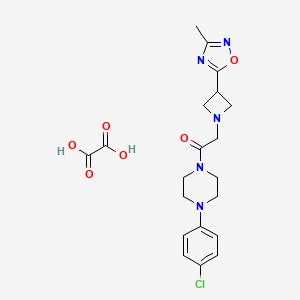

![molecular formula C18H20N6O2 B2994471 1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-05-0](/img/structure/B2994471.png)

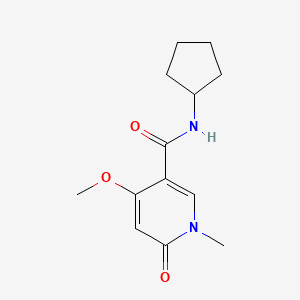

1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Antidepressant Potential

A notable study synthesized a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating them for serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological in vivo studies highlighted one compound's potential as an antidepressant, showing greater potency in antianxiety effects compared to the reference drug, diazepam. This underscores the compound's relevance in developing antidepressant and/or anxiolytic therapies (Zagórska et al., 2016).

Molecular Docking and Receptor Affinity Studies

Further research into the structure-activity relationships of novel arylpiperazinylalkyl purine derivatives demonstrated a spectrum of receptor activities, particularly targeting serotoninergic and dopaminergic receptors. Docking studies indicated the importance of substituents at specific positions for receptor affinity, offering insights into the design of compounds with potential antidepressant and anxiolytic-like activity (Zagórska et al., 2015).

Anticancer and Antiviral Activity

Research on imidazo[1,2-a]-s-triazine nucleosides revealed the chemical synthesis of novel purine analogues, exhibiting moderate activity against various viruses in tissue culture. This highlights the compound's potential in antiviral therapy development (Kim et al., 1978).

Corrosion Inhibition Properties

A study investigating the effects of imidazole and its derivatives on copper corrosion in seawater found these compounds act as mixed-type corrosion inhibitors. This application is critical for materials science, particularly in enhancing the longevity and durability of copper-based structures in marine environments (Mihajlović et al., 2017).

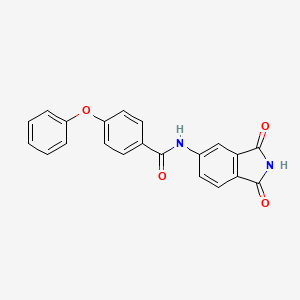

Green Synthesis Approaches

Efforts to develop environmentally friendly synthetic routes produced new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-dione derivatives. This represents a step forward in sustainable chemistry, offering efficient and diastereoselective methods for synthesizing nitrogenated tricyclic cores (Bouzayani et al., 2018).

Propiedades

IUPAC Name |

6-(2-anilinoethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-12-11-24-14-15(21(2)18(26)22(3)16(14)25)20-17(24)23(12)10-9-19-13-7-5-4-6-8-13/h4-8,11,19H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFPCDYXKZWRJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCNC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]propanoic acid](/img/structure/B2994389.png)

![7-(1-Prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2994391.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2994407.png)